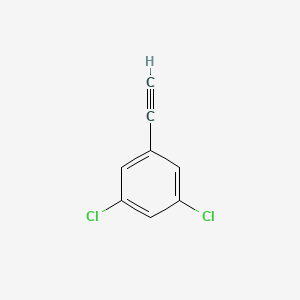
1,3-Dichloro-5-ethynylbenzene
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-5-ethynylbenzene is C8H4Cl2 . The InChI code for this compound is 1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H .Physical And Chemical Properties Analysis
1,3-Dichloro-5-ethynylbenzene is a solid at room temperature . It has a molecular weight of 171.03 g/mol . The compound is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications
Photophysical Properties in Organic Light-Emitting Diodes
Carbazole-based dendrimers containing ethynylbenzene cores exhibit high fluorescence and stability, indicating their potential as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).
Kinetics in Oxidative Dimerization
The oxidative dimerization kinetics of ethynylbenzene, catalyzed by copper complexes, is significant in understanding reaction mechanisms in organic chemistry, with implications for industrial processes (Meinders et al., 1977).
Pyrolysis and Hydrocarbon Conversion
Ethynylbenzene's pyrolysis is studied for insights into hydrocarbon conversion, revealing reactive intermediates crucial for chemical synthesis and industrial applications (Guthier et al., 1995).
Hydrogen Bonding and π⋯π Interactions
Investigations into the hydrogen bonding and π⋯π interactions of ethynylbenzene complexes contribute to the understanding of molecular interactions in various chemical environments (Vojta & Vazdar, 2014).
Synthesis of Complex Organic Molecules
Research on the synthesis of complex organic molecules like coronene derivatives and polycyclic aromatic hydrocarbons, utilizing ethynylbenzene, is vital for advanced material development (Shen et al., 2005).
Catalysis and Chemical Synthesis
Ethynylbenzene's role in catalysis, demonstrated in reactions like oxybromination and photooxidation, is essential for creating specific chemical compounds used in various industries (Conte et al., 2005; Matsukawa et al., 2021).
Crystal Engineering and Solid-State Reactivity
Studies on the crystal engineering and solid-state reactivity of ethynylbenzene derivatives are crucial for developing new materials with specific properties (Dai et al., 2004; Mochizuki et al., 2000).
Ionization and Fragment Emission under Laser Fields
Research on the ionization of ethynylbenzenes under intense laser fields provides insights into molecular dynamics and fragmentation, relevant forunderstanding chemical reactions and material behavior in extreme conditions (Yatsuhashi et al., 2007).
Assembly of Complexes
The assembly of ethynylbenzene-linked Co(III) complexes, through stepwise acetylide ligand substitution, is pivotal in the synthesis of metallodendrimers and coordination chemistry (Hoffert et al., 2012).
Porous Structure Engineering
Research on the variable pore size and chemical functionality in porous phenylacetylene silver salts, involving ethynylbenzene derivatives, contributes to the development of novel materials with specific porosity and reactivity (Kiang et al., 1999).
Safety and Hazards
The safety information for 1,3-Dichloro-5-ethynylbenzene indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-dichloro-5-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-7(9)5-8(10)4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKOUQZOSCKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550521 | |
| Record name | 1,3-Dichloro-5-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-5-ethynylbenzene | |
CAS RN |
99254-90-7 | |
| Record name | 1,3-Dichloro-5-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-5-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

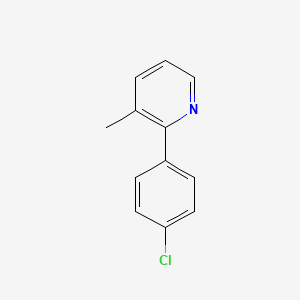
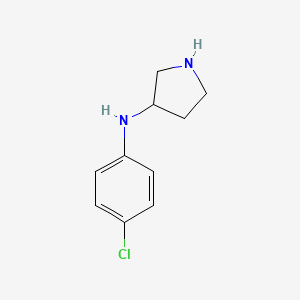
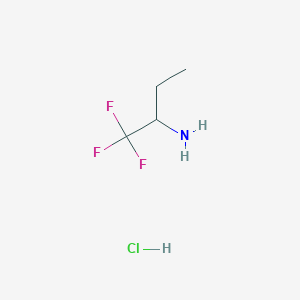

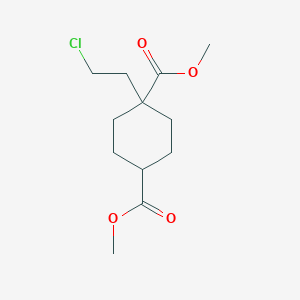

![N-[2-(Phenylthio)ethyl]-2-propanamine](/img/structure/B1355313.png)

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)
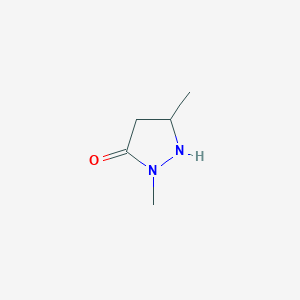



![Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-](/img/structure/B1355332.png)